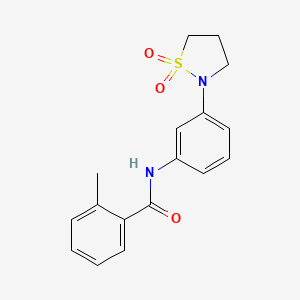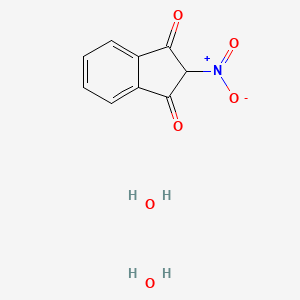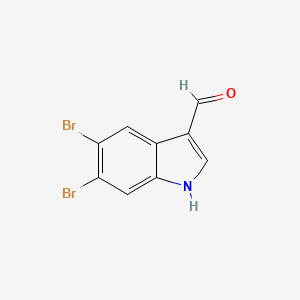![molecular formula C13H17BN2O3 B2357396 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amin CAS No. 2377610-21-2](/img/structure/B2357396.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine” is a chemical compound with the molecular formula C13H16BNO2S . It contains a pinacolborate group (tetramethyl dioxaboranyl, Bpin), which is an important pharmaceutical intermediate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a significant intermediate of 1H-indazole derivatives, is acquired through two substitution reactions .Molecular Structure Analysis
The molecular structure of this compound can be determined by various methods such as X-ray single crystal diffraction . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, with two aldehyde groups, it can crosslink with amines for producing COFs with imine linkages .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 261.2 g/mol . Other properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count can also be computed .Wirkmechanismus
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine is not fully understood. However, it has been suggested that 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis, a process of programmed cell death. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine inhibits the growth of various cancer cell lines. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine has also been found to inhibit the activity of various enzymes involved in cancer cell proliferation. In addition, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine has been found to exhibit fluorescent properties, making it a useful tool for the detection of various biological molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine in laboratory experiments has several advantages. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine is a stable and readily available compound that can be easily synthesized. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine also exhibits unique reactivity, making it a useful building block for the synthesis of various compounds. However, the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine in laboratory experiments also has some limitations. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine is a boronic acid derivative, which can be prone to hydrolysis under certain conditions. In addition, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine. One potential application is the use of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine as a fluorescent probe for the detection of various biological molecules. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine can also be further studied for its potential applications in medicinal chemistry, particularly in the development of novel antitumor agents. In addition, the synthesis of novel compounds using 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine as a building block can be explored for various applications in materials science.
Synthesemethoden
The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 3-amino-4-fluorobenzoic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
- Details: Die Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen, katalysiert durch Palladium, führt zur Bildung von Pinacolbenzylboronat. Diese Reaktion ist essenziell bei der Synthese von borhaltigen Verbindungen für verschiedene Anwendungen .
- Details: Fluorenylborolan findet Verwendung bei der Entwicklung von funktionalen Materialien, einschließlich organischer Halbleiter und lumineszierender Materialien. Seine einzigartige Struktur trägt zu verbesserten elektronischen Eigenschaften bei .
- Details: Beispielsweise ist die Verbindung ein Vorläufer bei der Herstellung von 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzosilol. Diese Copolymere weisen interessante optoelektronische Eigenschaften auf und finden Anwendung in der organischen Elektronik und Photovoltaik .
- Details: Es reagiert mit Alkyl- oder Arylalkin und -alkenen in Gegenwart von Übergangsmetallkatalysatoren. Hydroborierung ist eine nützliche Methode zur Einführung von borhaltigen Gruppen in organische Moleküle .
Borylierungsreaktionen
Fluorenylborolan-Synthese
Konjugierte Copolymer-Zwischenprodukte
Hydroborierungsreaktionen
Sicherheitshinweise
Eigenschaften
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)11(15)16-17-10/h5-7H,1-4H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLHDYAXBZFRPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)ON=C3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2357315.png)






![5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357330.png)



![3,4,5-triethoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2357334.png)
![3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isobutylpropanamide](/img/structure/B2357335.png)
